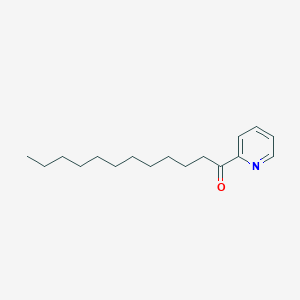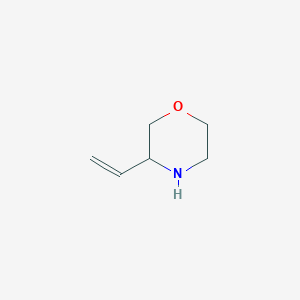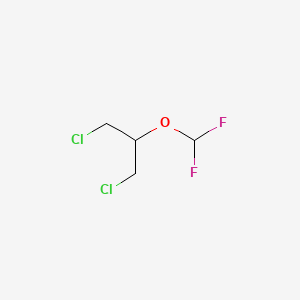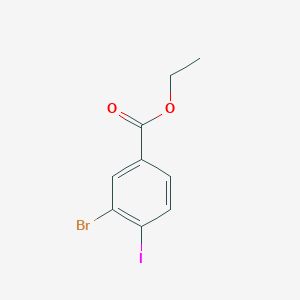
2-Dodecanoylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Dodecanoylpyridine is C17H27NO . Its molecular weight is 261.4 g/mol. The specific molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
2-Dodecanoylpyridine has a molecular weight of 261.4 g/mol. The specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Catalytic Applications
- Terpyridines and Metal Complexes in Catalysis : Terpyridines and their transition metal complexes are used in fields like materials science, biomedicine, and organometallic catalysis. They are key in various reactions, including artificial photosynthesis, biochemical transformations, and polymerization reactions (Winter, Newkome, & Schubert, 2011).
Photochemistry
- Photodimerization in Aqueous Solutions : Studies show that certain pyridine compounds undergo stereoselective photodimerization, important for synthesizing specific isomers in photochemical reactions (Wang, Yuan, & Macartney, 2006).
Material Science
- Synthesis and Characterization of Metal Complexes : Pyridine derivatives are used in preparing and characterizing metal complexes with applications in materials like spintronics (Bedowr & Yahya, 2019).
- Lyotropic Liquid-Crystalline Behavior : Certain pyridine-based compounds exhibit liquid-crystalline behavior in solvents, which can be tuned by concentration, offering applications in materials science (Palmans et al., 1998).
Biochemical Applications
- Ruthenium Polypyridyl Complexes : These complexes have been explored for their potential in biological systems, including use as probes, imaging agents, and therapeutics (Poynton et al., 2017).
Organic Synthesis
- Synthesis of 2-Aminopyridines : 2-Aminopyridine, a structural core in various bioactive compounds, is synthesized using pyridine derivatives. This synthesis is crucial for creating diverse nitrogen-containing heterocycles (Rao & Chanda, 2021).
Photovoltaics and Nanotechnology
- π-Conjugated Terpyridines in Opto-Electronics : Research in π-conjugated terpyridines has led to applications in photovoltaic devices and nanotechnology, showcasing their versatility in supramolecular materials (Wild, Winter, Schlütter, & Schubert, 2011).
Solar Energy
- Amphiphilic Ruthenium Sensitizers in Solar Cells : Amphiphilic ligands derived from pyridine and their ruthenium complexes are effective in dye-sensitized solar cells, contributing significantly to solar energy conversion (Klein et al., 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Dodecanoylpyridine is a derivative of dodecanoic acid, also known as lauric acid . Dodecanoic acid and its derivatives have been found to possess antibacterial, antifungal, antitumor, anti-inflammatory, antimycobacterial, and antiviral activities . .
Mode of Action
It can be inferred from the properties of dodecanoic acid and its derivatives that they likely interact with microbial cells, disrupting their normal functions and leading to their death .
Biochemical Pathways
Given the antimicrobial properties of dodecanoic acid and its derivatives, it can be inferred that they likely interfere with essential biochemical pathways in microbial cells, leading to their death .
Result of Action
Given the antimicrobial properties of dodecanoic acid and its derivatives, it can be inferred that they likely cause death in microbial cells .
Propriétés
IUPAC Name |
1-pyridin-2-yldodecan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-2-3-4-5-6-7-8-9-10-14-17(19)16-13-11-12-15-18-16/h11-13,15H,2-10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEKSWJGRZTVOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641985 |
Source


|
| Record name | 1-(Pyridin-2-yl)dodecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dodecanoylpyridine | |
CAS RN |
898779-43-6 |
Source


|
| Record name | 1-(Pyridin-2-yl)dodecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)












